molecular formula C6H11NO6 B1215246 Glucuronamide CAS No. 61914-43-0

Glucuronamide

Cat. No.: B1215246
CAS No.: 61914-43-0
M. Wt: 193.15 g/mol
InChI Key: VOIFKEWOFUNPBN-QIUUJYRFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glucuronamide can be synthesized through various methods. One common approach involves the transamidation of N-nitroso uronamides with primary and secondary amines in the presence of triethylamine . Another method involves the transamidation of N-Boc uronamides with primary amines in the presence of DBU . These reactions are typically carried out at room temperature and provide good to excellent yields of the desired glucuronamides.

Industrial Production Methods: Industrial production of this compound often involves the conversion of uronic acids into acid chlorides, mixed anhydrides, or reactive esters, followed by amidation under different reaction conditions . This method allows for the large-scale production of this compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: Glucuronamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in glucuronidation reactions, where it forms glucuronides by conjugation with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, DBU, and various amines . The reactions are typically carried out at room temperature, making them convenient and efficient.

Major Products Formed: The major products formed from the reactions involving this compound include various glucuronides and glycosyl derivatives . These products are often used in further chemical and biological studies.

Properties

CAS No.

61914-43-0

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide

InChI

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1

InChI Key

VOIFKEWOFUNPBN-QIUUJYRFSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O

SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

61914-43-0
3789-97-7

Synonyms

glucuronamide
glucuronamide, (D)-isomer
glucuronic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glucuronamide
Reactant of Route 2
Glucuronamide
Reactant of Route 3
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Glucuronamide
Reactant of Route 4
Glucuronamide
Reactant of Route 5
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Glucuronamide
Reactant of Route 6
Glucuronamide

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